molecular formula C14H21BrN2O B8113831 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine

Cat. No.: B8113831
M. Wt: 313.23 g/mol
InChI Key: PXHBXILFGDMYCG-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bromophenoxy group attached to a propyl chain, which is further connected to a 4-methylpiperazine moiety. It is a versatile compound with applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromophenol with propylene oxide to form 4-bromophenoxypropanol. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product. The reaction conditions typically include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature of around 50-70°C.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted piperazines or other derivatives.

Scientific Research Applications

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine is similar to other piperazine derivatives, such as 1-(3-(4-chlorophenoxy)propyl)-4-methylpiperazine and 1-(3-(4-methoxyphenoxy)propyl)-4-methylpiperazine. These compounds share a similar structural framework but differ in the nature of the substituent on the phenyl ring. The presence of different substituents can influence the chemical reactivity, biological activity, and overall properties of the compounds.

Comparison with Similar Compounds

  • 1-(3-(4-chlorophenoxy)propyl)-4-methylpiperazine

  • 1-(3-(4-methoxyphenoxy)propyl)-4-methylpiperazine

  • 1-(3-(4-nitrophenoxy)propyl)-4-methylpiperazine

  • 1-(3-(4-aminophenoxy)propyl)-4-methylpiperazine

Properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-16-8-10-17(11-9-16)7-2-12-18-14-5-3-13(15)4-6-14/h3-6H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHBXILFGDMYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 1-bromo-4-(3-bromopropoxy)benzene (300 mg, 1.02 mmol) and 1-methylpiperazine (100 mg, 1.02 mmol) in CH3CN (6 mL) was added Cs2CO3 (365 mg, 1.10 mmol). The mixture was stirred at 75° C. for 5 hours. The mixture was poured into ethyl acetate and washed with water. The organic phase was dried over sodium sulfate, filtered, and concentrated to give the title compound (280 mg, 75% yield) as a yellow oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
365 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
75%

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